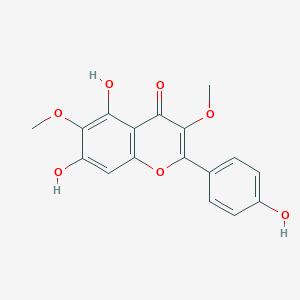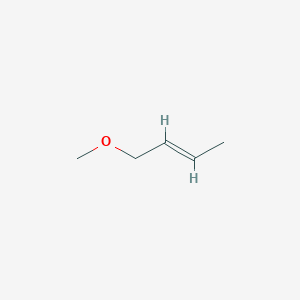
2-Butene, 1-methoxy-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .
Industrial Production Methods
Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1-methoxy-, (2E)- undergoes various chemical reactions, including:
Addition Reactions: It can participate in electrophilic addition reactions with halogens such as bromine and chlorine, forming vicinal dihalides.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed
Halogenation: Vicinal dihalides.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
2-Butene, 1-methoxy-, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Butene, 1-methoxy-: The (Z)-isomer has the higher priority groups on the same side of the double bond.
2-Butene, 2-methoxy-: This compound has the methoxy group attached to the second carbon but differs in the position of the double bond.
Uniqueness
2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .
Properties
CAS No. |
10034-14-7 |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
1-methoxybut-2-ene |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |
InChI Key |
LQBZMLRJLRSDNW-UHFFFAOYSA-N |
SMILES |
CC=CCOC |
Isomeric SMILES |
C/C=C/COC |
Canonical SMILES |
CC=CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


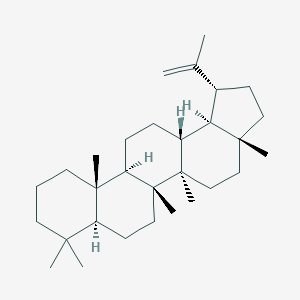
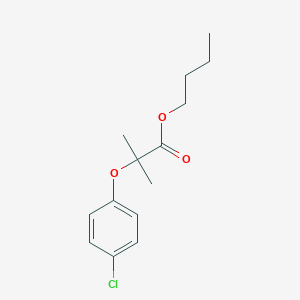
![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)
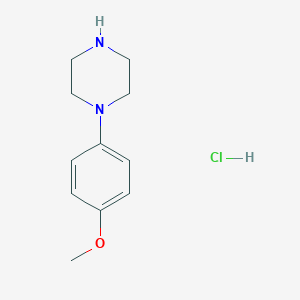
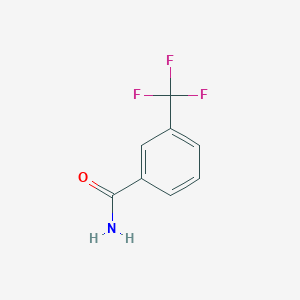

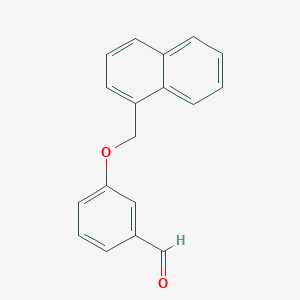
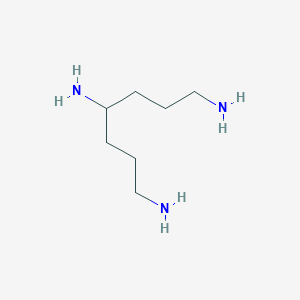
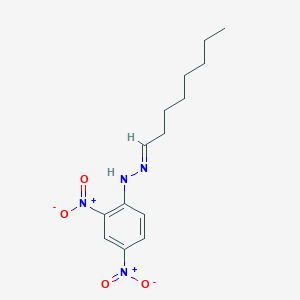

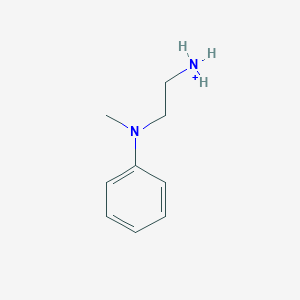

![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)
